N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings. The presence of a pyrazole moiety and a chloro-substituted phenyl group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate amido-nitriles under mild conditions to form the triazolopyrimidine core . . The chloro-substituted phenyl group is usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N2-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and omeprazole share structural similarities and exhibit diverse biological activities.
Pyrazole Derivatives: Compounds such as metronidazole and tinidazole are known for their antimicrobial properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole are widely used as antifungal agents.
Uniqueness
N~2~-[4-(4-CHLORO-1H-PYRAZOL-1-YL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a triazolopyrimidine core with a pyrazole moiety and a chloro-substituted phenyl group. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.
Properties
Molecular Formula |
C15H10ClN7O |
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Molecular Weight |
339.74 g/mol |
IUPAC Name |
N-[4-(4-chloropyrazol-1-yl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H10ClN7O/c16-10-8-18-23(9-10)12-4-2-11(3-5-12)19-14(24)13-20-15-17-6-1-7-22(15)21-13/h1-9H,(H,19,24) |
InChI Key |
GBFJIGWFSCJLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)N4C=C(C=N4)Cl)N=C1 |
Origin of Product |
United States |
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